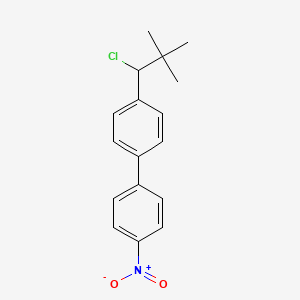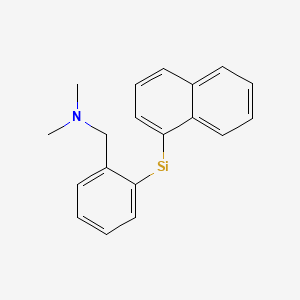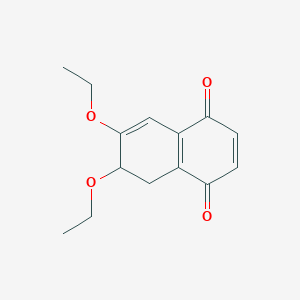![molecular formula C28H37N3O2 B14378015 N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide CAS No. 88138-39-0](/img/structure/B14378015.png)
N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide is a complex organic compound that features an imidazole ring, a benzamide group, and a long alkyl chain. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Méthodes De Préparation
The synthesis of N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the cyclization of glyoxal, formaldehyde, and ammonia to form the imidazole ring.
Wallach Synthesis: This method involves the dehydrogenation of imidazolines.
Copper-Catalyzed [3+2] Cycloaddition: This method provides multisubstituted imidazoles in good yields and high regioselectivity using oxygen as an oxidant.
Industrial production methods often involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolium salts.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The alkyl chain can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions include imidazolium salts, amines, and substituted imidazoles .
Applications De Recherche Scientifique
N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The benzamide group can form hydrogen bonds with biological molecules, influencing their stability and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
What sets this compound apart is its unique combination of an imidazole ring, a benzamide group, and a long alkyl chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88138-39-0 |
|---|---|
Formule moléculaire |
C28H37N3O2 |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
N-[2-[4-(10-imidazol-1-yldecoxy)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C28H37N3O2/c32-28(26-12-8-7-9-13-26)30-19-18-25-14-16-27(17-15-25)33-23-11-6-4-2-1-3-5-10-21-31-22-20-29-24-31/h7-9,12-17,20,22,24H,1-6,10-11,18-19,21,23H2,(H,30,32) |
Clé InChI |
YPXSNMAJFOIINL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)OCCCCCCCCCCN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)


![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)


![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14377980.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)


